molecular formula C4H3F2N3O B13112605 2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone

2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B13112605
M. Wt: 147.08 g/mol
InChI Key: ICQZYPHCROMXKN-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone is a chemical compound with the molecular formula C10H7F2N3O. It is characterized by the presence of a difluorophenyl group and a triazole ring, making it a valuable compound in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetophenone derivatives, while reduction can produce difluoroethanol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to active sites, inhibiting enzyme activity and disrupting biological pathways . This makes it a valuable compound in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone is unique due to its specific combination of a difluorophenyl group and a triazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in various fields .

Properties

Molecular Formula

C4H3F2N3O

Molecular Weight

147.08 g/mol

IUPAC Name

2,2-difluoro-1-(1,2,4-triazol-1-yl)ethanone

InChI

InChI=1S/C4H3F2N3O/c5-3(6)4(10)9-2-7-1-8-9/h1-3H

InChI Key

ICQZYPHCROMXKN-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)C(=O)C(F)F

Origin of Product

United States

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